An In-depth Technical Guide to 5-chloro-3-formyl-1H-indole-2-carboxylic acid: A Core Scaffold for Synthesis and Drug Discovery
An In-depth Technical Guide to 5-chloro-3-formyl-1H-indole-2-carboxylic acid: A Core Scaffold for Synthesis and Drug Discovery
Disclaimer: This guide synthesizes the most current, publicly available scientific information. While extensive, the literature lacks a dedicated, peer-reviewed publication detailing the complete synthesis and full spectral characterization of 5-chloro-3-formyl-1H-indole-2-carboxylic acid. Therefore, this document leverages data from closely related analogs, particularly its ethyl ester, to provide expert insights into its properties and handling. All information is meticulously referenced to maintain scientific integrity.
Executive Summary
5-chloro-3-formyl-1H-indole-2-carboxylic acid is a trifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its strategic substitution pattern—a reactive aldehyde at the C3 position, a versatile carboxylic acid at C2, and an electron-withdrawing chlorine at C5—makes it a highly valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthesis strategy based on its ethyl ester precursor, an analysis of its chemical reactivity, and a discussion of its role in the development of modern therapeutics, particularly as a precursor to novel kinase inhibitors and other targeted agents.
Molecular Structure and Physicochemical Properties
The indole nucleus is a cornerstone of medicinal chemistry, and the specific functionalization of this molecule dictates its utility. The chlorine atom at the C5 position modulates the electron density of the aromatic system, influencing both reactivity and pharmacokinetic properties. The C3-formyl and C2-carboxylic acid groups are prime handles for synthetic elaboration.
Key Physicochemical Data
Quantitative data for the free acid is sparse in peer-reviewed literature; therefore, data for the closely related ethyl ester (CAS 43142-76-3) is provided for context where necessary.[][2]
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₆ClNO₃ | |
| Molecular Weight | 223.61 g/mol | |
| CAS Number | 380448-07-7 | [3] |
| Appearance | Expected to be a solid, likely yellow to orange powder/crystal | General Vendor Data |
| Melting Point | No authoritative data available | |
| Boiling Point (Ethyl Ester) | 458 °C at 760 mmHg (Predicted) | [] |
| Density (Ethyl Ester) | 1.399 g/cm³ (Predicted) | [] |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) |
Synthesis and Mechanistic Insights
The primary route to this scaffold involves the regioselective formylation of a 5-chloro-1H-indole-2-carboxylate precursor via the Vilsmeier-Haack reaction . This reaction is a robust and widely used method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).
Figure 1. Mechanism of the Vilsmeier-Haack formylation of an indole scaffold.
Expertise in Action: The C3 position of the indole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack. The Vilsmeier-Haack reaction provides a mild and highly regioselective method for C3-formylation, avoiding the harsher conditions of other formylation techniques that could lead to side reactions on the sensitive indole nucleus.
Experimental Protocol: Synthesis of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
This protocol is adapted from literature procedures for the Vilsmeier-Haack formylation of substituted ethyl indole-2-carboxylates.[4]
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Reagent Preparation (0 °C): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
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Substrate Addition (0 °C to Room Temp): Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Execution (Room Temp to 60 °C): After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of NaOH or Na₂CO₃. The product will precipitate as a solid.
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Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.
Saponification to the Carboxylic Acid
To obtain the target compound, the resulting ethyl ester must be hydrolyzed.
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Hydrolysis: Suspend the ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and water. Add an excess of NaOH or KOH (2-3 equivalents).
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Heating: Heat the mixture to reflux and stir until TLC analysis indicates the complete disappearance of the ester.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute HCl until the pH is ~2-3.
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Isolation: The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Spectral Characterization (Predicted)
While a published, peer-reviewed spectrum for the target acid is not available, the expected NMR chemical shifts can be predicted based on established principles and data from analogous 5-chloro-indole derivatives.[5][6]
¹H NMR Spectroscopy
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Indole N-H: A broad singlet, significantly downfield (>12 ppm), due to hydrogen bonding and the deshielding effects of the adjacent carbonyls.
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Carboxylic Acid O-H: A very broad singlet, typically >13 ppm, and may exchange with residual water in the solvent.
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Aldehyde C-H: A sharp singlet between δ 9.9-10.2 ppm.
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Aromatic Protons (H4, H6, H7):
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H4: Expected to be the most downfield of the aromatic protons (around δ 8.3-8.5 ppm) appearing as a doublet, due to the anisotropic effect of the C3-formyl group.
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H7: A doublet around δ 7.5-7.7 ppm.
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H6: A doublet of doublets around δ 7.2-7.4 ppm, showing coupling to both H4 and H7.
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¹³C NMR Spectroscopy
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Carbonyl Carbons: The carboxylic acid carbon (C=O) is expected around δ 160-165 ppm, and the aldehyde carbon (C=O) is expected further downfield, around δ 185-190 ppm.
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Aromatic & Heterocyclic Carbons: The remaining eight carbons will appear in the aromatic region (δ 110-140 ppm). Key expected shifts include:
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C5 (C-Cl): Around δ 125-128 ppm.
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C3: Significantly deshielded by the formyl group, appearing further downfield than in the unsubstituted indole.
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C2: Also deshielded by the carboxylic acid group.
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Chemical Reactivity and Synthetic Applications
The utility of 5-chloro-3-formyl-1H-indole-2-carboxylic acid lies in the differential reactivity of its three functional groups, allowing for sequential and selective modifications. It is a key intermediate in the synthesis of complex bioactive molecules.[4][7]
Figure 2. Synthetic utility map showing the principal reaction sites.
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Reactions at the Aldehyde (C3): This is often the first site of modification.
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Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., NaBH(OAc)₃) to form C3-aminomethyl indoles.
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Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to build complex side chains.
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Wittig Reaction: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.
-
-
Reactions at the Carboxylic Acid (C2):
-
Amide Coupling: Activation with coupling reagents (e.g., HATU, EDC) followed by reaction with amines is a cornerstone of medicinal chemistry for generating diverse libraries of compounds.
-
Esterification: Conversion to esters can be used to protect the carboxylic acid or to modulate solubility and cell permeability (prodrug strategy).
-
-
Reactions at the Indole Nitrogen (N1):
-
N-Alkylation/Arylation: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide allows for the introduction of substituents that can occupy specific pockets in a biological target.
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Application in Drug Discovery: This scaffold is a precursor for various targeted therapies. For instance, derivatives of 3-formyl-indole-2-carboxylates have been used in the synthesis of potent HIV-1 integrase inhibitors.[7] The general structure is also foundational for developing inhibitors of protein kinases and other enzymes where the indole can act as a hinge-binding motif and the substituents can be tailored for selectivity and potency.
Safety and Handling
Based on safety data for structurally related indole carboxylic acids and aldehydes, the following precautions are mandatory.
-
Hazard Classification: Expected to be a skin, eye, and respiratory tract irritant.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
References
-
SpectraBase. (2016). 1H-indole-2-carboxylic acid, 5-chloro-3-formyl-. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(10), 826-835. [Link]
-
Wang, L., et al. (2023). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]
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Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
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Han, X. L., & Luo, Y. H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information - Electronic Supplementary Information (ESI) for Chemical Science. [Link]
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Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
ResearchGate. (2012). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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SpectraBase. (n.d.). 5-Chloroindole-2-carboxylic acid. [Link]
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European Journal of Chemistry. (2016). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]
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